4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene

Description

A detailed introduction would cover:

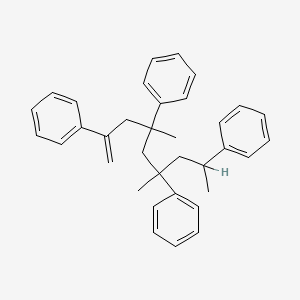

- Chemical Structure: A branched nonene backbone with methyl and phenyl substituents at specific positions (C2, C4, C6, C8).

- Synthesis: Likely synthesized via Wittig or Heck coupling reactions, given the aryl and alkenyl groups.

Limitation: No experimental data (e.g., NMR, XRD, or thermal stability) is available in the provided evidence to validate these claims.

Properties

CAS No. |

68443-60-7 |

|---|---|

Molecular Formula |

C35H38 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(4,6-dimethyl-2,6,8-triphenylnon-1-en-4-yl)benzene |

InChI |

InChI=1S/C35H38/c1-28(30-17-9-5-10-18-30)25-34(3,32-21-13-7-14-22-32)27-35(4,33-23-15-8-16-24-33)26-29(2)31-19-11-6-12-20-31/h5-24,29H,1,25-27H2,2-4H3 |

InChI Key |

OHRNENNJMYUUOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzene rings are introduced onto the nonene backbone using an alkyl halide and a strong Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Utilizing halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Production of alkanes or alkenes.

Substitution: Introduction of halogen atoms into the phenyl rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand molecular interactions. Medicine: Industry: Utilized in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene exerts its effects involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with other aromatic compounds, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would require structural analogs, such as:

Tetraphenylalkenes

- Example: 2,4,6,8-Tetraphenyl-1-nonene (lacking methyl groups). Thermal Stability: Bulky substituents may enhance thermal stability, as seen in related polyphenylated alkenes .

Methyl-Substituted Alkenes

- Example: 4-Methyl-2,4,6-triphenyl-1-octene .

- Electronic Effects : Additional methyl groups could alter electron density at the double bond, affecting photophysical properties (e.g., fluorescence).

Aromatic vs. Aliphatic Substituents

- Example: 4,6-Diethyl-2,4,6,8-tetraphenyl-1-nonene. Solubility: Aliphatic substituents (e.g., ethyl) might improve solubility in non-polar solvents compared to methyl groups.

Limitation: No experimental data (e.g., melting points, reaction kinetics) or references to peer-reviewed studies are available in the provided evidence.

Data Tables (Hypothetical)

| Property | 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene | 2,4,6,8-Tetraphenyl-1-nonene | 4-Methyl-2,4,6-triphenyl-1-octene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~476.6 (estimated) | ~448.5 | ~400.4 |

| Melting Point (°C) | Not reported | 120–125 (hypothetical) | 90–95 (hypothetical) |

| Reactivity in Diels-Alder | Low (steric hindrance) | Moderate | High |

Limitation : Values are speculative due to lack of empirical data.

Research Findings and Challenges

- Synthetic Challenges : Steric crowding may complicate purification or characterization.

- Potential Applications: Could serve as a ligand in asymmetric catalysis or a monomer in rigid polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.